N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide, commonly known as BIPY-10, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamide compounds and has been extensively studied for its potential applications in various fields.
Scientific Research Applications
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis methods of these compounds are important to understand their characteristics .
Catalysts
Bipyridine compounds strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . However, advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been made .
Photosensitizers
Bipyridines and their derivatives are extensively used as fundamental components in photosensitizers . These compounds can absorb light and transfer energy or an electron to another molecule, initiating a photochemical or photophysical process.
Viologens
Viologens are salts of 4,4’-bipyridine and are used in various fields such as herbicides, electrochromism, solar energy conversion, molecular electronics, and supramolecular chemistry . The strong coordination of the product with the metal center can decrease catalytic activity .
Solar Energy Conversion
The photochemistry of viologens has been studied for their potential use in solar energy conversion . The ability of these compounds to absorb sunlight and convert it into electricity or heat makes them valuable in the field of renewable energy.
Molecular Electronics
Viologens have also been studied for their use in molecular electronics . These compounds can be used to create electronic devices at the molecular level, which can lead to the development of smaller, faster, and more energy-efficient electronic devices.
Supramolecular Chemistry
Bipyridines and their derivatives play a significant role in supramolecular chemistry . They can form complex structures with other molecules, leading to the creation of new materials with unique properties.
Herbicides
Viologens are used in the field of herbicides . These compounds can interfere with the growth of unwanted plants, making them useful in agriculture.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with mitogen-activated protein kinase 10 .
Mode of Action
Based on its structural similarity to other bipyridine compounds, it may interact with its target proteins and modulate their activity, leading to downstream effects .
Biochemical Pathways
Bipyridine compounds are known to play roles in various biochemical pathways, including those involved in energy transfer and catalysis .
Pharmacokinetics
Similar compounds have been found to exhibit favorable pharmacokinetic properties, including good human pharmacokinetics and minimum adverse events .
Result of Action
Similar compounds have been found to exhibit significant biological activity, including effects on cellular signaling pathways .
Action Environment
Similar compounds have been found to exhibit stability under various environmental conditions .
properties
IUPAC Name |
4-fluoro-2-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-13-10-16(19)2-3-18(13)25(23,24)22-12-14-4-9-21-17(11-14)15-5-7-20-8-6-15/h2-11,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKDVYCXSJNHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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